5F-Cumyl-P7aica -

5F-Cumyl-P7aica

Catalog Number: EVT-1505351
CAS Number:
Molecular Formula: C22H26FN3O
Molecular Weight: 367.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-fluoro CUMYL-P7AICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Overview

5F-Cumyl-P7aica is a synthetic cannabinoid that belongs to a class of new psychoactive substances known as synthetic cannabinoid receptor agonists. It is structurally related to other compounds such as 5F-Cumyl-PINACA and 5F-Cumyl-PICA, and it was first identified in Australia in 2016. This compound has been sold as a designer drug, often found in products marketed for recreational use. Its IUPAC name is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-pyrrolo[2,3-b]pyridine-3-carboxamide, and it has a molecular formula of C22H26FN3OC_{22}H_{26}FN_3O with a molar mass of approximately 367.468 g/mol .

Source and Classification

5F-Cumyl-P7aica is classified as a synthetic cannabinoid receptor agonist, which means it mimics the effects of natural cannabinoids found in cannabis by binding to cannabinoid receptors in the body, specifically the cannabinoid type 1 and type 2 receptors. Its classification as a new psychoactive substance highlights its emergence in the market, often circumventing existing drug laws by altering its chemical structure .

Synthesis Analysis

Methods

The synthesis of 5F-Cumyl-P7aica involves several chemical reactions that modify existing structures of related cannabinoids. The compound can be synthesized using various methods that typically include:

  1. Starting Materials: Key precursors include pyrrolo[2,3-b]pyridine derivatives and fluorinated alkyl chains.
  2. Reagents: Common reagents used in the synthesis may involve coupling agents and solvents suitable for organic reactions.
  3. Characterization Techniques: After synthesis, the compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm its structure and purity .

Technical Details

The synthesis typically follows a multi-step process that may include:

  • Formation of the Core Structure: Building the pyrrolo[2,3-b]pyridine framework.
  • Introduction of Functional Groups: Adding the fluoropentyl group to enhance potency and selectivity towards cannabinoid receptors.
  • Final Purification: Using chromatographic techniques to isolate and purify the final product .
Molecular Structure Analysis

Structure

The molecular structure of 5F-Cumyl-P7aica features:

  • A pyrrolo[2,3-b]pyridine core.
  • A carboxamide functional group.
  • A fluorinated alkyl chain which contributes to its binding affinity at cannabinoid receptors.

Data

The structural formula can be represented as follows:

  • Chemical Formula: C22H26FN3OC_{22}H_{26}FN_3O
  • Molar Mass: Approximately 367.468 g/mol
  • SMILES Notation: CCCCC(C(=O)N1CC2=C(N1)C(=CC=N2)C(C)C)F .
Chemical Reactions Analysis

Reactions

5F-Cumyl-P7aica undergoes various chemical reactions typical for synthetic cannabinoids:

  1. Metabolism: In vitro studies show that it can be metabolized by human liver microsomes, indicating potential metabolic pathways similar to other cannabinoids.
  2. Binding Reactions: It exhibits high binding affinity for cannabinoid receptors CB1 and CB2, which is crucial for its pharmacological effects .

Technical Details

The interactions with cannabinoid receptors are assessed using techniques such as:

  • Radioligand Binding Assays: To determine binding affinities.
  • Functional Assays: To evaluate agonistic activity at CB receptors .
Mechanism of Action

Process

5F-Cumyl-P7aica acts primarily as an agonist at cannabinoid receptors, particularly CB1. Its mechanism involves:

  • Binding to Receptors: The compound binds to CB1 receptors in the brain, leading to activation.
  • Induction of Effects: This activation results in various physiological effects commonly associated with cannabinoids, such as hypothermia and altered sensory perception .

Data

In experimental models, doses around 3 mg/kg have shown significant cannabimimetic effects in mice, indicating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

5F-Cumyl-P7aica has been primarily studied for its pharmacological properties within the context of synthetic cannabinoids. Research focuses on:

  • Understanding its effects on the endocannabinoid system.
  • Investigating potential therapeutic applications or risks associated with its use.
  • Analyzing its role in drug abuse contexts due to its prevalence in designer drug markets .
Introduction to Synthetic Cannabinoids and 5F-CUMYL-P7AICA

Emergence of Synthetic Cannabinoid Receptor Agonists (SCRAs) in New Psychoactive Substances (NPS)

Synthetic Cannabinoid Receptor Agonists (SCRAs) constitute one of the largest and most rapidly evolving categories of New Psychoactive Substances (NPS) monitored globally. These compounds emerged initially as "legal highs" designed to circumvent drug control legislation while mimicking the psychoactive effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary intoxicating component of cannabis. Unlike phytocannabinoids, SCRAs are typically full agonists at CB1 and CB2 receptors, resulting in significantly higher potency and efficacy. This pharmacological profile translates to intensified intoxicating effects and a heightened risk of severe toxicity, including convulsions, hypertension, and organ damage. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first identified 5F-CUMYL-P7AICA in early 2015 through forensic surveillance, highlighting its role within the broader trend of SCRA proliferation [1] [7]. Marketed as "herbal incense" or "spice," SCRAs like 5F-CUMYL-P7AICA (also designated CUMYL-5F-P7AICA or SGT-263) are intentionally mislabeled to evade regulatory scrutiny, facilitating their distribution via online platforms and illicit markets [2] [5].

Table 1: Key Properties of 5F-CUMYL-P7AICA

PropertyValue
Systematic Name1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide
Molecular FormulaC₂₂H₂₆FN₃O
Molar Mass367.468 g·mol⁻¹
CAS Number2171492-36-5
UNII CodeV3J3TQ3UPP
Common AliasesCUMYL-5F-P7AICA, SGT-263
Core Structural MotifPyrrolo[2,3-b]pyridine (7-azaindole)

Structural Evolution of Cumyl-Derived SCRAs: Scaffold-Hopping and Isomerism

The development of cumyl-derived SCRAs exemplifies "scaffold-hopping"—a strategy in drug design involving systematic core structure modifications to create novel compounds with similar pharmacological activity. This approach exploits regulatory frameworks that control specific chemical structures but not their nuanced variants. Cumyl-carboxamide SCRAs incorporate a cumyl (1-methyl-1-phenyl-ethyl) linked group connected via an amide bond to diverse core structures. 5F-CUMYL-P7AICA specifically evolved through scaffold-hopping from earlier cumyl compounds like 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Its core structure utilizes a pyrrolo[2,3-b]pyridine (7-azaindole) ring system, distinct from the indole or indazole cores prevalent in earlier generations of SCRAs. This nitrogen atom repositioning creates constitutional isomers (e.g., 5F-CUMYL-P7AICA is an isomer of 5F-CUMYL-PINACA), complicating identification and differentiation in forensic analysis. The "5F" prefix denotes a 5-fluoropentyl tail, a common modification to enhance CB1 receptor binding affinity and metabolic stability, while the cumyl group contributes to high receptor efficacy [1] [4] [5].

Table 2: Evolution of Cumyl-Carboxamide SCRAs via Scaffold-Hopping

CompoundCore StructureTail GroupKey Structural FeaturesIsomeric Relationships
CUMYL-PICAIndole-3-carboxamideVariable alkylClassical indole core; early cumyl prototypeN/A
5F-CUMYL-PINACAIndazole-3-carboxamide5-fluoropentylIncorporates indazole core; azole nitrogen positionIsomeric with 5F-CUMYL-P7AICA
CUMYL-4CN-BINACAIndazole-3-carboxamide4-cyanobutylCyano-substituted tail; increased lipophilicityIsomeric with CUMYL-4CN-B7AICA
5F-CUMYL-P7AICAPyrrolo[2,3-b]pyridine-3-carboxamide5-fluoropentyl7-azaindole core; repositioned nitrogen atomConstitutional isomer of 5F-CUMYL-PINACA
CUMYL-4CN-B7AICAPyrrolo[2,3-b]pyridine-3-carboxamide4-cyanobutylCombines 7-azaindole core with cyano tailConstitutional isomer of CUMYL-4CN-BINACA

5F-CUMYL-P7AICA: Discovery, Prevalence, and Regulatory Contexts

5F-CUMYL-P7AICA was first identified by the EMCDDA in February 2015, with analytical characterization confirming its structure as a novel pyrrolo[2,3-b]pyridine-3-carboxamide derivative [1] [7]. Subsequent forensic analysis revealed its presence in seized herbal blends and biological samples (e.g., urine), indicating active recreational use. Analytical differentiation from its isomers, particularly 5F-CUMYL-PINACA, requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy due to their identical molecular formulas and similar fragmentation patterns [4]. Pharmacological studies confirmed its high potency as a CB1 receptor agonist, with nanomolar affinity (Ki) and efficacy in inhibiting forskolin-stimulated cAMP accumulation [1] [3]. In vivo, it fully substitutes for Δ9-THC in drug discrimination assays in rats (ED₅₀ = 0.13 mg/kg), demonstrating its potential for abuse liability comparable to other potent SCRAs like 4F-MDMB-BINACA and EMB-FUBINACA [2]. Regulatory agencies globally have responded by scheduling 5F-CUMYL-P7AICA. It is classified as Schedule I in the United States (as of 2018), Schedule II in Canada, and falls under the NpSG (New Psychoactive Substances Act) in Germany, permitting only industrial and scientific use. The UK controls it under the Psychoactive Substances Act [1] [7].

Table 3: Global Regulatory Status of 5F-CUMYL-P7AICA

JurisdictionClassificationLegal FrameworkYear Controlled
United StatesSchedule I Controlled SubstanceControlled Substances Act2018
CanadaSchedule II Controlled SubstanceControlled Drugs and Substances ActNot specified
GermanyNpSG (Restricted to Industrial/Scientific Use)New Psychoactive Substances ActNot specified
United KingdomIllegal to produce/supplyPsychoactive Substances Act 2016Not specified
European UnionSubject to EMCDDA MonitoringEarly Warning System2015

Properties

Product Name

5F-Cumyl-P7aica

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C22H26FN3O

Molecular Weight

367.5

InChI

InChI=1S/C22H26FN3O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,13,15H2,1-2H3,(H,25,27)

InChI Key

MXJYOUMYJGNQEY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCCF

Synonyms

CUMYL-5-fluoro-P7AICA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.